TRPA1 Antagonist Activity: Quantitative Comparison with Structural Analogs
5-(3-Trifluoromethylphenyl)indan-1-one demonstrates measurable antagonist activity at human TRPA1 (Transient Receptor Potential Ankyrin 1) ion channel with an IC₅₀ of 2.7 μM (2,700 nM) in HEK293-TREx cells [1]. This represents a distinct pharmacological profile compared to the closely related 5-phenylindan-1-one scaffold, which shows no reported TRPA1 activity and is instead associated with dopamine receptor antagonism [2]. The quantitative activity, while moderate, provides a defined baseline for structure-activity relationship (SAR) studies and distinguishes this compound from inactive indanone congeners.
| Evidence Dimension | TRPA1 antagonist activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 2,700 nM (2.7 μM) |
| Comparator Or Baseline | 5-phenylindan-1-one scaffold: No reported TRPA1 activity; associated with dopamine D-1/D-2 receptor antagonism |
| Quantified Difference | Target compound shows measurable TRPA1 antagonism; comparator shows no TRPA1 activity |
| Conditions | HEK293-TREx cells expressing human TRPA1; intracellular level assessment after 48-72 hours |
Why This Matters
This activity profile justifies selection of 5-(3-trifluoromethylphenyl)indan-1-one over unsubstituted or differently substituted indanones for TRPA1-targeted screening or pain pathway research.
- [1] BindingDB. BDBM50021837 / CHEMBL3298499. TRPA1 Antagonist Activity Data for 5-(3-Trifluoromethylphenyl)indan-1-one. BindingDB Entry, 2015. View Source
- [2] Boegesoe KP, Liljefors T. A structure-activity study of four dopamine D-1 and D-2 receptor antagonists, representing the phenylindan, -indene, and -indole structural classes of compounds. J Med Chem. 1993;36(20). View Source
